1-(7H-purin-6-yl)pyrrolidine-3,4-diol
Descripción
1-(7H-Purin-6-yl)pyrrolidine-3,4-diol is a synthetic pyrrolidine derivative featuring a purine moiety attached to a pyrrolidine-3,4-diol scaffold. This compound is structurally analogous to α-mannosidase inhibitors such as swainsonine but incorporates a purine base, which may enhance interactions with enzymes involved in glycosylation pathways .
Propiedades
IUPAC Name |
1-(7H-purin-6-yl)pyrrolidine-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c15-5-1-14(2-6(5)16)9-7-8(11-3-10-7)12-4-13-9/h3-6,15-16H,1-2H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBMKVJAMEROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=NC=NC3=C2NC=N3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Pyrrolidine-3,4-diol Derivatives
Key Findings and Differentiation
Enzyme Inhibition and Selectivity
- Swainsonine: A natural α-mannosidase inhibitor with broad activity but significant toxicity due to co-inhibition of lysosomal enzymes.
- 4-Bromobenzoate Derivative: Demonstrates selectivity for jack bean α-mannosidase (IC₅₀ < 1 µM) and inhibits glioblastoma cells (IC₅₀ = 10 µM) with minimal impact on healthy fibroblasts. Lipophilic esters enhance membrane permeability .
- However, inhibitory data remain unpublished.
Solubility and Drug Delivery
- Hydroxymethyl Derivatives (e.g., 2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol): Exhibit exceptional water solubility due to multiple hydroxyl groups, advantageous for intravenous formulations .
- Quinoline and Purine Derivatives: Moderate solubility in polar solvents but improved binding to hydrophobic enzyme pockets. The quinoline variant () may exhibit fluorescence, enabling tracking in biological systems .
- Lipophilic Esters: Reduced solubility in water but increased cellular uptake, as seen in the 4-bromobenzoate derivative’s efficacy against melanoma .
Toxicity and Selectivity
- Swainsonine’s toxicity stems from lysosomal inhibition, leading to storage disorders. Synthetic derivatives like the 4-bromobenzoate ester show preferential toxicity toward cancer cells (e.g., 50% inhibition of melanoma at 20 µM vs. >100 µM for fibroblasts) .
- Hydroxymethyl derivatives () are biocompatible, suggesting utility in drug delivery systems without cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
